[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide
Description
Properties
Molecular Formula |
C7H12F3NO2S |
|---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
[1-(trifluoromethyl)cyclopentyl]methanesulfonamide |
InChI |
InChI=1S/C7H12F3NO2S/c8-7(9,10)6(3-1-2-4-6)5-14(11,12)13/h1-5H2,(H2,11,12,13) |
InChI Key |
WJBSFCBTVXLQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CS(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Sulfonamide Formation from Sulfonyl Halides or Sulfonic Acid Derivatives
The introduction of the methanesulfonamide group onto the cyclopentyl ring typically proceeds through sulfonyl halides or sulfonic acid intermediates.
General Synthetic Route for Sulfonamides
Sulfonyl halides (Ar–(R)z–SO2–X) are synthesized from sulfonic acid derivatives or sulfonate salts by halogenation (e.g., using oxalyl chloride).
The sulfonyl halide intermediate is then reacted with an amine reagent (e.g., ammonia or substituted amines) in an organic solvent system with a small amount of water to form the sulfonamide.
The reaction is conducted under mild conditions to minimize sulfur dioxide loss and impurity formation.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| a) | Sulfonic acid derivative + oxalyl chloride | Sulfonyl chloride formation | Molar ratio oxalyl chloride: sulfonic acid ~2-3 |
| b) | Sulfonyl chloride + ammonia (or amine) + organic solvent + water | Sulfonamide formation | Isolation of sulfonamide by standard purification |
Specific Considerations for Trifluoromethylcyclopentyl Sulfonamides
The trifluoromethyl group on the cyclopentyl ring may influence reactivity and stability; thus, reaction conditions are optimized to avoid decomposition.
The use of metal-free, mild sulfonamide introduction methods has been reported for electron-rich aromatic compounds and may be adapted for cycloalkyl substrates to improve yields and reduce harsh conditions.
Nucleophilic Aromatic Substitution and Protecting Group Strategies
For related sulfonamide derivatives, nucleophilic aromatic substitution (SNAr) reactions under basic conditions (potassium carbonate or cesium carbonate in DMSO or DMF at 80-100°C) are employed to introduce sulfonamide moieties.
Amino protecting groups (e.g., methoxymethyl, tert-butyl carbamate) are used to facilitate multi-step syntheses and are removed under mild conditions after sulfonamide formation.
Palladium-catalyzed cross-coupling reactions and Sandmeyer-type reactions (diazotization followed by substitution) are also used in related sulfonamide syntheses.
Summary Table of Key Preparation Steps for [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide
| Preparation Stage | Method/Conditions | Reagents/Catalysts | Yield/Notes |
|---|---|---|---|
| Trifluoromethyl cyclopentyl intermediate synthesis | Grignard reaction of halo benzotrifluoride with Mg, ketene addition | Mg, iodine catalyst, Fe(AcAc)3, organic acid | 80-85% yield of oxime intermediate |
| Conversion to sulfonyl halide | Halogenation of sulfonic acid derivative | Oxalyl chloride, DMF as co-catalyst | Controlled conditions to minimize SO2 loss |
| Sulfonamide formation | Reaction of sulfonyl halide with ammonia or amine | Ammonia, organic solvent + small water amount | Mild conditions, isolation by standard methods |
| Purification | Crystallization or solvent extraction | Cyclopentane, cyclohexane, dichloromethane | >99% purity achievable |
Research Results and Observations
The Grignard-based synthesis route for trifluoromethyl-substituted ketones is efficient, scalable, and avoids the use of expensive cryogenic reagents, making it industrially attractive.
Sulfonamide formation via sulfonyl halides is well-established, with recent improvements reducing impurity formation and sulfur dioxide loss.
Protecting group strategies and palladium-catalyzed cross-coupling reactions offer versatility in synthesizing complex sulfonamide derivatives related to the target compound.
Metal-free sulfonamide introduction methods are emerging as milder alternatives, potentially applicable to cycloalkyl systems to improve synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs. Carbamoyl/Esters : The trifluoromethyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with carbamoyl or ester groups in analogs, which may enhance polarity or hydrolytic instability .
- Sulfonamide vs.
Physicochemical Properties
| Property | This compound | EP00342850 Analog | WO92/14706 Analog |
|---|---|---|---|
| Lipophilicity (LogP) | High (CF₃ increases hydrophobicity) | Moderate (polar substituents) | Low (t-Boc and proline) |
| Solubility | Low in water (non-polar CF₃) | Moderate (carboxylic acid) | Low (large hydrophobic groups) |
| Metabolic Stability | High (CF₃ resists oxidation) | Variable (ester hydrolysis) | Moderate (Boc protection) |
Analysis :
- The trifluoromethyl group significantly enhances metabolic stability compared to esters (e.g., WO92/14706) or unprotected amines .
- Sulfonamides generally exhibit lower aqueous solubility than carboxylic acids, which may necessitate formulation adjustments for bioavailability .
Pharmacological Activity
While explicit data for the target compound is unavailable, inferences can be drawn from structurally related compounds:
- EP00342850 Analog : Disclosed as a protease inhibitor, with the carboxylic acid group critical for binding to enzymatic active sites .
- WO92/14706 Analog : Designed as a prodrug, with the t-Boc group improving oral absorption before enzymatic cleavage .
- Target Compound : The sulfonamide group may mimic carboxylate binding in enzymes (e.g., carbonic anhydrase), while the CF₃ group could reduce off-target interactions due to steric effects .
Biological Activity
[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide is a chemical compound with the molecular formula C7H12F3NO2S and a molecular weight of 231.24 g/mol. Its unique structure, featuring a trifluoromethyl group attached to a cyclopentyl ring and a methanesulfonamide moiety, positions it as an interesting candidate for various biological applications, particularly in medicinal chemistry.
The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C7H12F3NO2S |
| Molecular Weight | 231.24 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C7H12F3NO2S/c8-7(9,10)6(3-1-2-4-6)5-14(11,12)13/h1-5H2,(H2,11,12,13) |
| InChI Key | WJBSFCBTVXLQHQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)(CS(=O)(=O)N)C(F)(F)F |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, it can modulate the activity of enzymes or receptors involved in various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes.
- Receptors : It could interact with receptors that play roles in signaling pathways.
Biological Activity Studies
Recent studies have explored the potential of this compound as an enzyme inhibitor. For instance, it has been investigated in the context of SARS-CoV-2 main protease inhibitors, where modifications to similar compounds have shown promising results in terms of enzymatic inhibition and antiviral activity .
Case Study: SARS-CoV-2 Protease Inhibition
A study highlighted the importance of trifluoromethyl groups in enhancing the properties of compounds aimed at inhibiting the main protease (Mpro) of SARS-CoV-2. Compounds with similar structures exhibited varying degrees of inhibitory activity against Mpro, with some showing IC50 values in the nanomolar range. This suggests that this compound could potentially be optimized for similar applications .
Research Applications
The compound has diverse applications across several fields:
- Medicinal Chemistry : Investigated for potential drug development due to its unique structural features.
- Biochemical Research : Used as a tool compound to study enzyme mechanisms and cellular pathways.
- Agricultural Chemistry : Explored for potential use in developing agrochemicals.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound | Structure Description | Biological Activity |
|---|---|---|
| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Limited biological activity |
| Trifluoromethylsulfonamide | Trifluoromethyl on sulfonamide | Moderate enzyme inhibition |
| This compound | Unique cyclopentyl and methanesulfonamide structure | Promising enzyme inhibition potential |
Q & A
Q. What experimental approaches validate the proposed mechanism of action in antiviral studies?
- Methodological Answer :
- Time-Kill Assays : Compare viral load reduction (RT-qPCR) in treated vs. untreated cells. EC₅₀ values <10 μM suggest direct viral protein targeting .
- Resistance Mutagenesis : Serial passage of virus under sublethal compound concentrations identifies mutations in putative target proteins (e.g., viral proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
